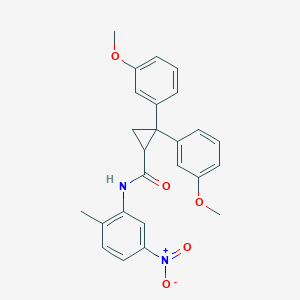
2,2-bis(3-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)cyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-bis(3-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)cyclopropane-1-carboxamide is a synthetic organic compound that belongs to the class of cyclopropane carboxamides This compound is characterized by its unique cyclopropane ring structure, which is substituted with methoxyphenyl and nitrophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(3-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)cyclopropane-1-carboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor under controlled conditions.
Substitution Reactions: The methoxyphenyl and nitrophenyl groups are introduced through substitution reactions, where appropriate phenyl derivatives are reacted with the cyclopropane intermediate.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the cyclopropane is reacted with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. The specific methods would depend on the scale of production and the desired application of the compound.
化学反応の分析
Types of Reactions
2,2-bis(3-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or to convert them into amines.
Substitution: The methoxy and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials with specific properties.
作用機序
The mechanism of action of 2,2-bis(3-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)cyclopropane-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
2,2-bis(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)cyclopropane-1-carboxamide: Similar structure with a different substitution pattern.
2,2-bis(3-methoxyphenyl)-N-(2-methyl-4-nitrophenyl)cyclopropane-1-carboxamide: Similar structure with a different nitro group position.
Uniqueness
The uniqueness of 2,2-bis(3-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)cyclopropane-1-carboxamide lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to similar compounds.
特性
分子式 |
C25H24N2O5 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC名 |
2,2-bis(3-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C25H24N2O5/c1-16-10-11-19(27(29)30)14-23(16)26-24(28)22-15-25(22,17-6-4-8-20(12-17)31-2)18-7-5-9-21(13-18)32-3/h4-14,22H,15H2,1-3H3,(H,26,28) |
InChIキー |
AKDGWVYVFVDTKX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CC2(C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















